4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C17H27FN2O4S and a molecular weight of 374.5 g/mol. This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. The presence of ethoxy and fluoro groups, along with the furan and methoxyethyl substituents, suggests potential biological activity and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is classified as an organic compound due to its carbon-based structure, specifically falling under the category of sulfonamides. The CAS number for this compound is 953259-20-6, which uniquely identifies it in chemical registries.
The synthesis of 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide can be represented using various notations:
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)O)F
AFFXJMVAMXKATA-UHFFFAOYSA-N
These notations provide insight into the connectivity of atoms within the molecule, highlighting functional groups and substituents.
The structural data indicates a complex arrangement that may influence its reactivity and interactions with biological targets. The presence of multiple functional groups suggests potential for diverse chemical behavior.
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide may participate in various chemical reactions:
Each reaction requires specific conditions for optimal yield and selectivity, often necessitating catalysts or specific solvents to facilitate desired pathways.
The mechanism of action for 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is likely related to its interactions with biological targets. This compound may exhibit pharmacological effects through:
Further studies would be required to elucidate its specific mechanism in biological systems, including binding studies and functional assays.
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
The chemical properties include stability under various conditions, solubility in organic solvents, and reactivity towards nucleophiles or electrophiles. Such properties are crucial for determining its utility in synthetic applications or biological contexts.
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide has potential applications in:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: